

An In-depth Technical Guide to Z-Glu-OBzl: Chemical Properties and Structure

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Compound of Interest

Compound Name: Z-Glu-OBzl

Cat. No.: B554399

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This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Z-Glu-OBzl**, a pivotal derivative of glutamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, relevant experimental protocols, and its role in synthetic chemistry.

Core Chemical Properties

Z-Glu-OBzl, systematically known as N-(Benzylloxycarbonyl)-L-glutamic acid α -benzyl ester, is a widely utilized building block in peptide synthesis.^{[1][2]} Its protecting groups, the benzylloxycarbonyl (Z) group on the amine and the benzyl (OBzl) ester on the alpha-carboxyl group, allow for controlled and specific peptide bond formation.^[1] The quantitative chemical and physical properties of Z-L-Glu-OBzl and its D-enantiomer are summarized below for comparative analysis.

Property	Z-L-Glu-OBzl	Z-D-Glu-OBzl
CAS Number	3705-42-8[2]	65706-99-2[3]
Molecular Formula	C ₂₀ H ₂₁ NO ₆ [4]	C ₂₀ H ₂₁ NO ₆ [3]
Molecular Weight	371.38 g/mol [4]	371.4 g/mol [3][5]
Appearance	White Powder[6]	White solid[5]
Purity	≥97%[2], >98.0% (HPLC)[6]	≥99% (HPLC)[5]
IUPAC Name	(2S)-5-(benzyloxy)-5-oxo-2-[(phenylmethoxy)carbonylamino]pentanoic acid	(2R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[3]
Synonyms	Z-L-Glu-OBzl, Z-L-Glutamic acid alpha-benzyl ester[2]	Z-D-Glu-OBzl, Cbz-D-Glu-OBzl[3]
Optical Rotation	Not specified in results	[a] ²⁰ D = 7 - 11 ° (C=2.5 in Ethanol)[5]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Soluble in DMF	Data not available
Storage Conditions	Store at 0 - 8 °C[5]	Store at -20°C for 1 month or -80°C for 6 months[7]

Chemical Structure

The molecular structure of **Z-Glu-OBzl** is characterized by a glutamic acid core with two key protecting groups. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, and the α -carboxyl group is esterified with a benzyl (Bzl) group. The γ -carboxyl group remains as a free carboxylic acid, allowing for further chemical modification or peptide coupling at this site.

Caption: 2D structure of Z-L-Glu-OBzl.

Experimental Protocols & Applications

Synthesis and Purification

A common synthetic route to produce **Z-Glu-OBzl** involves the reaction of glutamic acid (Glu) with N-(Benzylloxycarbonyloxy)succinimide (Z-OSu) to yield Z-Glu.[8] This intermediate is then reacted with acetic anhydride to form the corresponding anhydride.[8] The subsequent reaction of the Z-Glu anhydride with benzyl alcohol in the presence of a base like dicyclohexylamine (DCHA) yields the DCHA salt of **Z-Glu-OBzl**.[8] The final product, **Z-Glu-OBzl**, is obtained after the removal of DCHA.[8]

Purification is typically achieved through crystallization. The purity of the final compound is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5]

Structural Characterization

The identity and structure of **Z-Glu-OBzl** are confirmed using various spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the proton and carbon framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl groups of the ester and carbamate, and the N-H bond.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Key Applications in Research and Development

Z-Glu-OBzl is a crucial reagent in the field of peptide chemistry and drug discovery.

- Peptide Synthesis: It serves as a protected amino acid building block, enabling the stepwise synthesis of complex peptides.[1][9] The Z and benzyl protecting groups can be selectively removed under specific conditions, allowing for precise control over the peptide sequence assembly.[9]
- Drug Development: As a derivative of glutamic acid, a key neurotransmitter, **Z-Glu-OBzl** and related compounds are valuable in the development of therapeutics for neurological

disorders.[5][10] Its derivatives are also explored in cancer research as components of peptide-based inhibitors or modulators for specific cancer pathways.[9]

- Bioconjugation: The compound is utilized in bioconjugation studies to link peptides with other molecules, such as imaging agents or drugs, to enhance their targeting and efficacy.[5][9]

Signaling Pathways and Logical Relationships

While **Z-Glu-OBzI** itself is a synthetic building block and not directly involved in signaling pathways, its derivatives are designed to interact with biological targets. For instance, peptide drugs synthesized using **Z-Glu-OBzI** may target glutamate receptors, which are central to neurotransmission. The general workflow from this chemical entity to a potential therapeutic application is illustrated below.



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Caption: Workflow from **Z-Glu-OBzI** to potential therapeutic application.

In conclusion, **Z-Glu-OBzI** is a cornerstone molecule for chemists and pharmacologists. Its well-defined properties and versatile reactivity make it an indispensable tool in the synthesis of peptides and the development of novel therapeutics. This guide provides the essential technical details required by professionals working at the forefront of chemical and pharmaceutical research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Z-Glu-OBzl: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554399#z-glu-obzl-chemical-properties-and-structure]

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